The Strategic Application of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride in Advanced Drug Discovery
The Strategic Application of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride in Advanced Drug Discovery
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In contemporary medicinal chemistry, the architectural design of targeted therapeutics relies heavily on privileged scaffolds. 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride is a highly specialized chemical building block that bridges the robust, target-binding capabilities of the 1,8-naphthyridine core with the physicochemical flexibility of a piperidine ring[1].
This whitepaper provides an in-depth technical analysis of this compound, exploring the mechanistic rationale behind its structural components, its role in inhibiting critical biological pathways (such as kinase signaling and bacterial DNA gyrase)[2], and field-proven experimental protocols for integrating it into complex drug discovery workflows.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is most commonly handled as a hydrochloride or dihydrochloride salt to enhance its stability.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride |
| CAS Number | 1909336-05-5 (HCl salt) / 870089-65-9 (Free base)[3] |
| Molecular Formula | C₁₃H₁₅N₃ · 2HCl |
| Molecular Weight | 286.20 g/mol (Dihydrochloride) |
| Appearance | Pale-yellow to yellow-brown crystalline solid |
| Solubility | Soluble in DMSO, Water; Sparingly in DCM |
| Storage Conditions | 2–8 °C, desiccated, protected from light |
| H-Bond Donors | 1 (Piperidine -NH) |
| H-Bond Acceptors | 3 (Naphthyridine N1, N8; Piperidine N) |
The Rationale for the Dihydrochloride Salt
While the free base (CAS 870089-65-9)[4] is synthetically useful, the secondary amine of the piperidine ring is prone to atmospheric oxidation and can absorb CO₂ to form carbamates over time. Formulating the compound as a dihydrochloride salt protonates both the highly basic piperidine nitrogen (pKa ~9.5) and the most basic nitrogen of the naphthyridine core.
Causality in Design: This salt formation drastically increases the melting point and crystalline lattice energy, ensuring long-term shelf stability and preventing degradation during storage. It also renders the compound highly water-soluble, which is advantageous for specific aqueous-based biological assays.
Structural & Mechanistic Advantages in Target Binding
The 1,8-naphthyridine core boasts a rich history in medicinal chemistry, originally popularized by antibacterial agents like nalidixic acid, and has evolved into a cornerstone for modern kinase inhibitors and anti-tumor agents[2],[1].
The 1,8-Naphthyridine Core: Bidentate Hinge Binding
In kinase drug discovery, the orientation of the nitrogen atoms at the 1 and 8 positions is not coincidental. These nitrogens are perfectly spaced to act as bidentate hydrogen bond acceptors[1]. When a 1,8-naphthyridine derivative enters the ATP-binding pocket of a kinase (e.g., PI3K or mTOR), these nitrogens interact directly with the backbone NH groups of the kinase hinge region (typically Valine or Alanine residues). Furthermore, the planar bicyclic aromatic system provides strong π−π stacking interactions with hydrophobic gatekeeper residues[2].
The Piperidin-4-yl Motif: Solvent Vectoring
The attachment of the piperidine ring at the C2 position directs the aliphatic ring outward from the hinge region toward the solvent-exposed channel or the ribose-binding pocket.
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Salt Bridge Formation: The basic piperidine nitrogen can form critical salt bridges with acidic residues (Aspartate or Glutamate) in the target protein, drastically increasing binding affinity.
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Physicochemical Tuning: The basic amine improves the overall aqueous solubility and modulates the logD of the highly lipophilic naphthyridine core, enhancing oral bioavailability[1].
Pathway Visualization: PI3K/AKT Axis
Naphthyridine-piperidine derivatives are frequently synthesized to block hyperactive lipid kinases in oncology[2]. The diagram below illustrates where these inhibitors interrupt the PI3K/AKT survival pathway.
Fig 1. Mechanism of action for 1,8-naphthyridine derivatives inhibiting the PI3K/AKT signaling axis.
Experimental Methodology: Self-Validating Synthetic Protocol
To utilize 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride as a building block, chemists typically functionalize the secondary amine via amide coupling, reductive amination, or S_NAr reactions. Because the starting material is a dihydrochloride salt, standard protocols will fail if stoichiometric neutralization is not strictly managed.
The following is a field-proven, self-validating protocol for an Amide Coupling using HATU.
Reagent Stoichiometry & Causality
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Carboxylic Acid Partner: 1.1 equivalents.
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HATU: 1.2 equivalents. (Causality: Forms a highly reactive HOAt active ester to drive the reaction forward).
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2-(Piperidin-4-yl)-1,8-naphthyridine 2HCl: 1.0 equivalent.
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N,N-Diisopropylethylamine (DIPEA): 5.0 equivalents. (Causality: 2.0 eq are consumed immediately to neutralize the dihydrochloride salt. 1.0 eq is required for the HATU activation mechanism. The remaining 2.0 eq ensure the reaction remains basic, keeping the piperidine nitrogen fully nucleophilic).
Step-by-Step Workflow
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Pre-Activation: In a flame-dried vial under N₂, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq). Stir at room temperature for 15 minutes.
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Validation Check: A color change (often to pale yellow) indicates the formation of the active ester. Pre-activation prevents the amine from reacting directly with HATU to form a stable, unreactive guanidinium byproduct.
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Neutralization: In a separate vial, suspend the naphthyridine dihydrochloride (1.0 eq) in DMF. Add DIPEA (3.0 eq) and sonicate for 2 minutes.
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Validation Check: The cloudy suspension will become a clear solution as the salt is neutralized into the soluble free base.
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Coupling: Transfer the neutralized amine solution dropwise into the pre-activated acid solution. Stir at room temperature for 2–4 hours. Monitor via LC-MS.
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Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Fig 2. Self-validating workflow for the amide coupling of the naphthyridine dihydrochloride salt.
Analytical Validation
Post-synthesis, verifying the structural integrity of the naphthyridine core is paramount.
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LC-MS: The basic nature of the naphthyridine nitrogens ensures excellent ionization in positive Electrospray Ionization (ESI+) mode. Look for the [M+H]+ peak.
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¹H NMR (DMSO-d₆): The 1,8-naphthyridine core exhibits highly characteristic downfield shifts. The proton at the C7 position (adjacent to N8) typically appears as a distinct doublet of doublets around δ 9.0–9.2 ppm due to the strong electron-withdrawing effect of the adjacent nitrogen[5]. The piperidine protons will shift significantly depending on the nature of the coupled acyl group.
References
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National Center for Biotechnology Information (NCBI). "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues". Available at:[Link]
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Royal Society of Chemistry (RSC). "Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects". Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(piperidin-4-yl)-1,8-naphthyridine | 870089-65-9 [chemicalbook.com]
- 4. 2-(piperidin-4-yl)-1,8-naphthyridine | 870089-65-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
